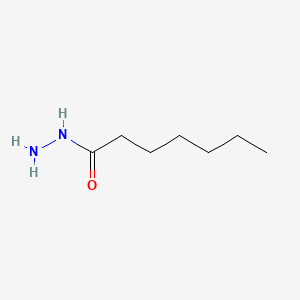

Heptanohydrazide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

heptanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGDZUNQZJISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286458 | |

| Record name | heptanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22371-32-0 | |

| Record name | Heptanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptanohydrazide from Ethyl Heptanoate and Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanohydrazide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and serves as a building block in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its synthesis via the hydrazinolysis of ethyl heptanoate. Detailed experimental protocols, a comparative analysis of reaction parameters, and established purification methods are presented. This document aims to equip researchers with the necessary information to perform this synthesis efficiently and safely, achieving high yields and purity.

Reaction Overview

The synthesis of this compound from ethyl heptanoate is a nucleophilic acyl substitution reaction. In this process, hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group of the ethyl heptanoate is subsequently eliminated as ethanol, yielding the desired this compound. This reaction is commonly referred to as hydrazinolysis.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: a high-yield batch process involving reactive distillation and a general reflux method suitable for standard laboratory setups.

Protocol 1: High-Yield Synthesis via Reactive Distillation

This method, adapted from patent literature, achieves a high yield by continuously removing the ethanol byproduct, which drives the reaction equilibrium toward the product.

Materials:

-

Ethyl Heptanoate (158 g)

-

80% Hydrazine Hydrate (75 g)

Apparatus:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Rectifying column and distillation head

Procedure:

-

Charge the three-necked flask with 158 g of ethyl heptanoate and 75 g of 80% hydrazine hydrate.

-

Assemble the apparatus with the thermometer and rectifying column.

-

Begin stirring and heat the mixture to reflux for approximately 30 minutes.

-

Increase the temperature to distill off the byproducts, ethanol and water. The temperature at the top of the rectifying column should be maintained between 75-85°C.

-

Control the reaction system temperature in the range of 88-112°C.

-

Continue the reaction for 6 hours, after which the reaction should be complete.

-

Stop heating and allow the mixture to cool.

-

Purify the product via vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted ethyl heptanoate, yielding the final this compound product.

Protocol 2: General Laboratory Synthesis via Reflux

This is a standard and straightforward method for preparing hydrazides from esters. Using an excess of hydrazine hydrate is common to ensure the complete conversion of the ester.

Materials:

-

Ethyl Heptanoate (1 equivalent)

-

Hydrazine Hydrate (5-10 equivalents)

-

Ethanol (96%) or Methanol as solvent

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve the ethyl heptanoate in a minimal amount of ethanol or methanol in the round-bottom flask.

-

Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.

-

Attach the reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3 to 17 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization of the product.

-

Collect the solid this compound crystals by filtration, washing with cold solvent to remove impurities.

-

If the product does not crystallize, concentrate the reaction mixture under reduced pressure and extract the product using a suitable solvent like ethyl acetate.

Data Presentation: Reaction Parameters

The selection of reaction parameters is critical for optimizing yield and purity. The following table summarizes key quantitative data from cited methodologies.

| Parameter | Protocol 1 (Reactive Distillation) | Protocol 2 (General Reflux) | Literature (Low Yield Example) |

| Ester:Hydrazine Molar Ratio | 1 : 1.2 | 1 : 5-10 | 1 : 1.3 |

| Solvent | None (neat reaction) | Ethanol or Methanol | Not specified |

| Temperature | 88 - 112 °C | Reflux Temperature of Solvent | Not specified |

| Reaction Time | 6 hours | 3 - 17 hours (TLC monitored) | 5 hours |

| Yield | 93% | Typically high | 68% [1] |

| Source | [1] | [2] | [1] |

Purification Methods

Proper purification is essential to obtain this compound of high purity, suitable for subsequent applications in drug development.

-

Vacuum Distillation: As described in Protocol 1, this is a highly effective method for separating the liquid this compound product from less volatile impurities and excess reagents. It is particularly suitable for large-scale synthesis.

-

Crystallization/Recrystallization: This is the most common purification technique for solid hydrazides. After the initial reaction, cooling the mixture often induces crystallization.[2] For further purification, the crude product can be recrystallized by dissolving it in a minimum amount of a hot, pure solvent (e.g., methanol or ethanol) and then allowing it to cool slowly, which results in the formation of pure crystals.[3]

-

Filtration: This mechanical method is used to separate the solid crystalline product from the liquid reaction mixture or recrystallization solvent.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism, detailed below.

Caption: Simplified mechanism for the formation of this compound.

References

An In-depth Technical Guide to Heptanohydrazide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanohydrazide is a simple, yet versatile chemical compound belonging to the hydrazide class of organic molecules. This technical guide provides a comprehensive overview of its core chemical and physical properties, methods for its synthesis and analysis, and a discussion of its potential biological activities based on the known pharmacology of related hydrazide structures. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and potential mechanisms of action.

Chemical and Physical Properties

This compound, also known as heptanoic acid hydrazide, is a solid at room temperature. Its fundamental properties are crucial for its application in research and development, particularly in designing synthetic routes and predicting its behavior in various chemical and biological systems.

General and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 22371-32-0 | Multiple sources |

| IUPAC Name | heptanehydrazide | Multiple sources |

| Synonyms | Heptanoic acid hydrazide | Multiple sources |

| Appearance | Solid | [1] |

Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂O | Multiple sources |

| Molecular Weight | 144.21 g/mol | Multiple sources |

| Boiling Point | 287.3 °C at 760 mmHg | [1] |

| Density | 0.938 g/cm³ | [1] |

| InChI Key | FAWGDZUNQZJISX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCCC(=O)NN | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for hydrazide synthesis and standard analytical techniques.

Synthesis of this compound

This compound can be effectively synthesized via the hydrazinolysis of an appropriate heptanoic acid ester, such as ethyl heptanoate or methyl heptanoate, with hydrazine hydrate.[2] The following is a general protocol based on a documented industrial preparation method.[2]

Materials:

-

Ethyl heptanoate (1.0 mol)

-

Hydrazine hydrate (80% solution, 1.2 mol)

-

Ethanol (as a potential solvent, if needed)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Charge the three-necked flask with ethyl heptanoate and 80% hydrazine hydrate.[2]

-

Heat the mixture to reflux with stirring for approximately 30-60 minutes.[2]

-

After the initial reflux, set up the apparatus for distillation to remove the ethanol byproduct and water. The reaction temperature should be maintained between 88-112°C, with the temperature at the head of the distillation column kept between 75-85°C.[2]

-

Continue the reaction under these conditions for approximately 6 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC).[2]

-

After the reaction is complete, allow the mixture to cool.

-

The excess hydrazine hydrate, water, and any unreacted ethyl heptanoate can be removed by vacuum distillation to yield the this compound product.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the heptyl chain and the hydrazide moiety.

-

1H NMR (Proton NMR): A patent for the synthesis of this compound provides the following 1H NMR data (400 MHz, CDCl₃): δ 0.87-0.92 (t, 3H, CH₃), 1.30-1.32 (m, 6H, 3xCH₂), 1.62-1.69 (m, 2H, CH₂), 2.13-2.17 (t, 2H, CH₂), 3.91 (s, 2H, NH₂), 6.71 (s, 1H, NH).[2] The singlet at 3.91 ppm corresponds to the protons of the terminal amino group, and the singlet at 6.71 ppm is attributed to the proton of the secondary amide. The remaining signals are consistent with the protons of the heptyl chain.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in this compound.

-

Expected Absorptions:

-

N-H stretching: Two bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and a broader band for the secondary amine (NH).

-

C=O stretching (Amide I): A strong absorption band is expected around 1630-1680 cm⁻¹ for the carbonyl group of the hydrazide.

-

N-H bending (Amide II): A band in the region of 1515-1570 cm⁻¹ is characteristic of the N-H bending vibration.

-

C-H stretching: Strong absorptions will be present in the 2850-3000 cm⁻¹ region due to the C-H bonds of the heptyl chain.

-

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 144.[2]

-

Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain. Expected fragments for this compound in EI-MS include m/z values of 113, 85, 74, 57, 43, and 41.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been documented for this compound itself, the broader class of hydrazide and hydrazone derivatives are known to possess a wide range of pharmacological effects. These include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[3]

One common mechanism of action for small molecule drugs is enzyme inhibition. Hydrazides and their derivatives can act as inhibitors of various enzymes through different modes of interaction, such as competitive or non-competitive inhibition.[4][5]

-

Competitive Inhibition: A competitive inhibitor structurally resembles the enzyme's substrate and binds to the active site, thereby preventing the substrate from binding.[4]

-

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site on the enzyme, which is a site other than the active site. This binding event induces a conformational change in the enzyme that alters the active site and prevents the substrate from binding effectively.[4]

Further research is required to determine if this compound exhibits any of these biological activities and to elucidate its specific mechanism of action.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for the synthesis of this compound and a conceptual representation of enzyme inhibition, a potential mechanism of action for hydrazide derivatives.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Conceptual models of competitive and non-competitive enzyme inhibition.

References

- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

Heptanohydrazide (CAS: 22371-32-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of Heptanohydrazide (CAS: 22371-32-0), a research chemical with potential applications in medicinal chemistry and material science. This document outlines the known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the broader class of hydrazide compounds.

Core Characterization Data

This compound is a saturated alkyl hydrazide, presenting as a white to off-white solid at room temperature.[1] It is soluble in polar solvents such as water and alcohols and exhibits lower solubility in non-polar solvents.[1] The structural and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22371-32-0 | N/A |

| Molecular Formula | C₇H₁₆N₂O | [] |

| Molecular Weight | 144.21 g/mol | [] |

| Appearance | Solid | [] |

| Boiling Point | 287.3 °C at 760 mmHg | [] |

| Density | 0.938 g/cm³ | [] |

| Melting Point | Not available | N/A |

| InChI Key | FAWGDZUNQZJISX-UHFFFAOYSA-N | [] |

| SMILES | CCCCCCC(=O)NN | [] |

Synthesis of this compound

This compound can be reliably synthesized through the hydrazinolysis of a heptanoic acid ester or by direct reaction with heptanoic acid. Below are two detailed experimental protocols.

Experimental Protocol 1: Hydrazinolysis of Ethyl Heptanoate

This common method involves the reaction of an ester with hydrazine hydrate.

Materials:

-

Ethyl heptanoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or Methanol)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve ethyl heptanoate in ethanol.

-

Add an excess of hydrazine hydrate (typically 1.5 to 3 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Diagram 1: Synthesis Workflow of this compound from Ethyl Heptanoate

Caption: Workflow for the synthesis of this compound via hydrazinolysis.

Characterization Protocols

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are standard analytical techniques and their expected results for a typical alkyl hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the alkyl chain protons, as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group. The terminal methyl group (CH₃) should appear as a triplet, while the methylene groups (CH₂) will present as multiplets. The amide proton (-NH-) signal is typically a broad singlet, and the amine protons (-NH₂) also often appear as a broad singlet.

-

¹³C-NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the downfield region (typically 170-180 ppm). The carbons of the alkyl chain will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂) | 3300-3400 | Medium, two bands |

| N-H Stretch (-NH-) | ~3200 | Medium, broad |

| C-H Stretch (alkyl) | 2850-2960 | Strong |

| C=O Stretch (amide I) | 1630-1680 | Strong |

| N-H Bend (amide II) | 1510-1570 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) should be observed at m/z = 144.21. Common fragmentation patterns for alkyl hydrazides involve cleavage of the C-C bonds in the alkyl chain and cleavage of the N-N bond.

Potential Biological Activity and Research Applications

While no specific biological activities have been reported for this compound, the hydrazide functional group is a well-known pharmacophore present in numerous bioactive compounds. Hydrazide derivatives have been shown to exhibit a wide range of biological activities, including:

-

Antimicrobial

-

Anticonvulsant

-

Anti-inflammatory

-

Antitubercular

-

Anticancer

The presence of the hydrazide moiety makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be readily reacted with aldehydes and ketones to form hydrazones, a class of compounds also known for their diverse biological activities.

Diagram 2: General Scheme for Derivatization and Biological Screening

Caption: Derivatization of this compound for biological screening.

Conclusion

This compound (CAS: 22371-32-0) is a simple alkyl hydrazide that serves as a versatile starting material for chemical synthesis. While its own biological profile is not yet characterized, its structural features suggest potential for the development of novel bioactive compounds. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers working with this compound. Further investigation into its biological activities could reveal new therapeutic opportunities.

References

Heptanohydrazide: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanohydrazide is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its solubility and stability profiles is critical for its effective formulation, storage, and application. This technical guide aims to provide a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental principles and standardized methodologies for determining these properties, in line with established regulatory guidelines. While specific quantitative data for this compound is not available, this guide serves as a framework for the necessary experimental investigations.

Introduction to this compound

This compound, also known as heptanoic acid hydrazide, is a derivative of heptanoic acid. Its chemical structure suggests potential utility as a building block in organic synthesis or as a candidate for biological evaluation. As with any compound intended for advanced applications, a detailed characterization of its physicochemical properties is a prerequisite for further development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The principle of "like dissolves like" generally governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

2.1. Predicted Solubility

Based on its chemical structure, which contains both a non-polar heptyl chain and a polar hydrazide group, this compound is expected to exhibit moderate solubility in a range of solvents. It is likely to be sparingly soluble in water and more soluble in organic solvents.

2.2. Experimental Determination of Solubility

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. A common method is the shake-flask method.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is typically reported in units of mg/mL or mol/L at a specific temperature.

Table 1: Hypothetical Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Data Not Available] |

| Ethanol | 25 | [Data Not Available] |

| Methanol | 25 | [Data Not Available] |

| Acetone | 25 | [Data Not Available] |

| Dichloromethane | 25 | [Data Not Available] |

| Phosphate Buffer (pH 7.4) | 25 | [Data Not Available] |

Stability Profile

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. Stability studies are typically conducted under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

3.1. Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation pathways and to develop stability-indicating analytical methods.

3.1.1. Thermal Stability

Thermal stability is assessed by exposing the compound to elevated temperatures.

Experimental Protocol: Thermal Stability Testing

-

Sample Preparation: Solid this compound is placed in a controlled temperature chamber.

-

Exposure Conditions: Samples are maintained at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

3.1.2. pH Stability

The effect of pH on the stability of a compound is crucial, especially for compounds intended for oral or parenteral administration.

Experimental Protocol: pH Stability Profiling

-

Solution Preparation: Solutions of this compound are prepared in a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

-

Incubation: The solutions are stored at a constant temperature.

-

Analysis: Aliquots are taken at different time intervals and analyzed to determine the degradation rate as a function of pH.

3.1.3. Photostability

Photostability testing evaluates the impact of light exposure on the compound.

Experimental Protocol: Photostability Testing

-

Sample Exposure: this compound, both as a solid and in solution, is exposed to a controlled light source that mimics the UV and visible spectrum of daylight, as specified in ICH Q1B guidelines.

-

Dark Control: A parallel set of samples is kept in the dark to differentiate between light-induced and thermal degradation.

-

Analysis: The extent of degradation is measured after a defined exposure period.

Table 2: Hypothetical Stability Data of this compound

| Condition | Duration | Assay (%) | Degradation Products (%) |

| 40°C / 75% RH | 3 Months | [Data Not Available] | [Data Not Available] |

| 60°C | 1 Month | [Data Not Available] | [Data Not Available] |

| pH 1.2 | 24 Hours | [Data Not Available] | [Data Not Available] |

| pH 7.4 | 24 Hours | [Data Not Available] | [Data Not Available] |

| pH 9.0 | 24 Hours | [Data Not Available] | [Data Not Available] |

| Light Exposure (ICH Q1B) | 1.2 million lux hours | [Data Not Available] | [Data Not Available] |

Visualization of Experimental Workflows

4.1. General Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a generalized workflow for characterizing the solubility and stability of a chemical compound like this compound.

Caption: General workflow for determining the solubility and stability of a compound.

4.2. Logical Relationship for Formulations Development

The solubility and stability data are crucial inputs for the development of suitable formulations.

Caption: Interdependence of physicochemical data for formulation development.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is currently lacking, this guide provides a comprehensive framework for the necessary experimental investigations. The outlined protocols for solubility determination and stability testing are based on established scientific principles and regulatory guidelines. The generation of such data is a critical step in the progression of this compound from a research chemical to a potentially valuable product in any field. It is strongly recommended that these studies be conducted to fully characterize this compound.

Heptanohydrazide as a Building Block in Medicinal Chemistry

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the utility of heptanohydrazide as a foundational scaffold for constructing novel bioactive molecules. We delve into its derivatization, primarily into hydrazones, and survey the significant pharmacological activities exhibited by these derivatives, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

Introduction: The Hydrazide Scaffold

Hydrazides are a versatile class of organic compounds characterized by the R-CO-NH-NH₂ functional group. They serve as crucial building blocks in medicinal chemistry due to their reactive nature, which allows for the straightforward synthesis of a wide array of derivatives.[1][2] The hydrazide moiety is present in numerous bioactive compounds, contributing to a diverse range of biological activities.[3]

This compound (C₇H₁₆N₂O) is a simple aliphatic hydrazide that provides a non-aromatic, flexible carbon chain. This feature makes it an interesting starting point for developing new chemical entities where properties like lipophilicity and conformational flexibility are modulated.

Chemical Properties of this compound:

-

Molecular Formula: C₇H₁₆N₂O[]

-

Molecular Weight: 144.21 g/mol []

-

CAS Number: 22371-32-0[]

-

Structure: CCCCCCC(=O)NN[]

The primary utility of this compound in synthesis is its reaction with various aldehydes and ketones to form stable heptanohydrazone derivatives. This reaction provides a robust platform for introducing diverse functional groups and pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Synthesis of this compound Derivatives: The Hydrazone Linkage

The most common and direct application of this compound as a building block is in the synthesis of N-acylhydrazones. This involves a condensation reaction between the terminal amino group of this compound and a carbonyl group of an aldehyde or ketone.[5][6] This reaction is typically high-yielding and can be performed under mild conditions.

Experimental Protocol: General Synthesis of Heptanohydrazones

A representative procedure for synthesizing hydrazone derivatives from this compound is as follows:

-

Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (15-20 mL).

-

Addition of Carbonyl: To this solution, add an equimolar amount (1 mmol) of the desired substituted aldehyde or ketone.

-

Catalysis (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The resulting solid product is typically collected by filtration, washed with cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the pure hydrazone derivative.[7]

The workflow from synthesis to biological evaluation is a critical pathway in drug discovery.

Biological Activities and Applications

Derivatives of hydrazides are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[8][9]

Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents.[10] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative hydrazone derivatives against various bacterial strains. While not derived from this compound specifically, these data illustrate the potential of the scaffold.

| Compound ID | R-Group on Hydrazone | Test Organism | MIC (µg/mL) | Reference |

| 1 | 4-hydroxy-3-methoxybenzylidene | Escherichia coli | 12.5 | [10] |

| 1 | 4-hydroxy-3-methoxybenzylidene | Staphylococcus aureus | 6.25 | [10] |

| 2 | 4-(dimethylamino)benzylidene | S. aureus ATCC 6538 | 7.81 | [10] |

| 2 | 4-(dimethylamino)benzylidene | Bacillus subtilis ATCC 6633 | 1.95 | [10] |

| 3 | (Polyhydroquinoline derivative) | Listeria monocytogenes | - (15.3 mm inhibition) | [11] |

| 4 | Adamantane-1-carbohydrazide | S. aureus & E. coli | <1.95 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ampicillin, streptomycin) is used as a reference control.[10]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX-1 and COX-2).[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Hydrazide derivatives have been investigated as potential anti-inflammatory agents, with some showing activity comparable to standard drugs like diclofenac.[14]

Quantitative Data: Anti-inflammatory Activity of Acid Hydrazide Derivatives

The table below shows the percentage inhibition of paw edema in an animal model of inflammation.

| Compound Substituent | Dose (mg/kg) | % Inhibition of Edema (after 4h) | Standard (Diclofenac) | Reference |

| o-NO₂ Nicotinic Hydrazide | 20 | 35.73 | 38.85% | [14] |

| o-NO₂ Nicotinic Hydrazide | 50 | 25.12 | 38.85% | [14] |

| m-NO₂ Nicotinic Hydrazide | 20 | 37.29 | 38.85% | [14] |

| m-NO₂ Nicotinic Hydrazide | 50 | 34.17 | 38.85% | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar albino rats are used. The animals are fasted overnight before the experiment.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 20 or 50 mg/kg). The control group receives only the vehicle, and the standard group receives a reference drug like diclofenac sodium.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[14]

The mechanism of many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandins.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[15] Hydrazone derivatives have been identified as promising candidates for anticonvulsant agents.[16][17] Their activity is often evaluated in standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Quantitative Data: Anticonvulsant Activity of Hydrazone Derivatives

The following table presents data from anticonvulsant screening of salicyloyl hydrazone derivatives.

| Compound Substituent | MES Test (% Protection) | scPTZ Test (% Protection) | Reference |

| 4-Br | 75 | 50 | [17] |

| 4-Cl | 50 | 25 | [17] |

| 4-F | 50 | 25 | [17] |

| 2,4-diCl | 50 | 25 | [17] |

| Phenytoin (Standard) | 100 | - | [18] |

| Valproate (Standard) | - | 100 | [16] |

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Swiss albino mice are used for the assay.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a fixed dose (e.g., 100 mg/kg).

-

Induction of Seizure: After a set period (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Analysis: The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of protection.[17]

The structural features required for anticonvulsant activity often include an aromatic ring, a hydrogen-bonding domain, and a hydrophobic unit. The hydrazone scaffold can be readily modified to incorporate these pharmacophoric elements.

Conclusion

This compound serves as an exemplary and highly effective building block in medicinal chemistry. Its simple, aliphatic structure combined with the reactive hydrazide functional group provides an accessible and versatile platform for synthesizing diverse libraries of hydrazone derivatives. Research has consistently shown that the hydrazide-hydrazone scaffold is a "privileged structure" associated with a wide range of significant biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The straightforward synthesis and potential for facile structural modification make this compound and related hydrazides powerful tools for lead generation and optimization in modern drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. hygeiajournal.com [hygeiajournal.com]

- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. pcbiochemres.com [pcbiochemres.com]

The Hydrazide Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of chemical modifications, leading to the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of hydrazide-containing compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction to Hydrazide Compounds

Hydrazides are a class of organic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[1] Since the 20th century, several hydrazide derivatives have been introduced for therapeutic purposes, including the antituberculosis agent isoniazid, the antidepressant iproniazid, and the anti-Parkinson's agent benserazide. The presence of the hydrazide moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. The ability of the hydrazone group (-NH-N=CH-) to form coordination complexes with metal ions and act as a bioisostere for the carbonyl group further enhances its therapeutic potential.[2] Hydrazide-hydrazone derivatives, in particular, have shown a remarkable array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities.[2][3]

The story of hydrazides in medicine is a classic example of serendipity. Iproniazid, a derivative of hydrazine, was initially developed for the treatment of tuberculosis.[4] Researchers, however, observed that patients treated with the drug exhibited significantly improved moods.[4] This unexpected side effect led to its repurposing and eventual approval as the world's first antidepressant in 1958, paving the way for the development of monoamine oxidase inhibitors (MAOIs).[4][5] Similarly, the discovery of isoniazid's potent antitubercular activity solidified the importance of the hydrazide scaffold in targeting infectious diseases.[6]

Synthesis of Hydrazide Compounds

The synthesis of hydrazide and hydrazide-hydrazone derivatives is typically straightforward, making them attractive targets for medicinal chemists.

Experimental Protocol: General Synthesis of Hydrazides

The most common method for synthesizing hydrazides involves the reaction of an ester with hydrazine hydrate.[1]

Materials:

-

Appropriate ester (e.g., methyl benzoate)

-

Hydrazine hydrate (H₂NNH₂·H₂O)

-

Ethanol (or other suitable alcohol solvent)

-

Reflux apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve the starting ester in a minimal amount of ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a period ranging from a few hours to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under vacuum.

-

Allow the concentrated solution to cool, promoting the crystallization of the hydrazide product.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

-

The product can be further purified by recrystallization.[1]

Experimental Protocol: General Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are readily synthesized by the condensation of a hydrazide with an appropriate aldehyde or ketone.[3][7]

Materials:

-

Synthesized hydrazide

-

Aldehyde or ketone

-

Ethanol (or other suitable alcohol solvent)

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the hydrazide in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[7]

-

Reflux the mixture for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The hydrazide-hydrazone product often precipitates out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.[8]

Figure 1: General synthetic workflow for hydrazides and hydrazide-hydrazones.

Mechanisms of Action

The diverse biological activities of hydrazide compounds stem from their varied mechanisms of action.

Antitubercular Activity: Isoniazid

Isoniazid (INH) is a cornerstone of tuberculosis treatment and functions as a prodrug.[9] It is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[10][11] This activation process generates a variety of reactive species, including the isonicotinic acyl radical.[10] This radical then covalently binds with NAD to form a nicotinoyl-NAD adduct.[10] This adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the fatty acid synthase II (FAS-II) system responsible for the synthesis of mycolic acids.[11][12] Mycolic acids are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall, providing structural integrity and impermeability.[11][13] By disrupting mycolic acid synthesis, isoniazid effectively weakens the cell wall, leading to bacterial cell death.[11]

Figure 2: Mechanism of action of the antitubercular drug Isoniazid.

Antidepressant Activity: Iproniazid

Iproniazid, the first clinically used antidepressant, exerts its effect by inhibiting monoamine oxidase (MAO).[4] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron.[4] By irreversibly inhibiting MAO, iproniazid increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[4][14] This discovery was pivotal in establishing the monoamine hypothesis of depression.[14]

Antimicrobial Activity

Beyond tuberculosis, hydrazide-hydrazones have demonstrated broad-spectrum antimicrobial activity. Their mechanisms are varied and can include:

-

Inhibition of DNA Gyrase: Some quinoline-hydrazone derivatives block the DNA replication process by inhibiting DNA gyrase.[15][16]

-

Cell Wall Synthesis Inhibition: Certain derivatives can inhibit enzymes like glucosamine-6-phosphate synthase, preventing the synthesis of the bacterial cell wall.[15]

-

Disruption of Energy Production: Inhibition of enzymes such as enoyl ACP reductase and 3-ketoacyl ACP synthase can suppress ATP production.[15]

-

Quorum Sensing Inhibition: Some hydrazide-hydrazones have been shown to inhibit virulence factors in bacteria like Pseudomonas aeruginosa by interfering with their quorum sensing systems.[16]

Therapeutic Applications of Hydrazide Compounds

The versatility of the hydrazide scaffold has led to its incorporation into drugs for a wide range of diseases.[1][7]

-

Antitubercular: Isoniazid remains a first-line treatment for tuberculosis.[9][12] Numerous other hydrazide-hydrazone derivatives have been synthesized and tested for their antimycobacterial properties.[7]

-

Antidepressant: Hydrazide-based drugs like iproniazid, isocarboxazid, and nialamide are monoamine oxidase inhibitors used to treat depression.[1][17]

-

Anticancer: A growing body of research has demonstrated the potent antiproliferative activity of hydrazide-hydrazones against various cancer cell lines, including breast, lung, and colon cancer.[18][19]

-

Antimicrobial: Hydrazide-hydrazones exhibit broad-spectrum activity against various bacteria and fungi, with some compounds showing efficacy against multidrug-resistant strains.[1][16][20]

-

Anticonvulsant: The hydrazide-hydrazone structure is a key pharmacophore in the development of new anticonvulsant agents for the treatment of epilepsy.[1][21]

-

Anti-inflammatory: Several hydrazide derivatives have shown significant anti-inflammatory and analgesic properties.[6][22]

-

Antiviral: The antiviral potential of hydrazide compounds has also been explored.[6]

Figure 3: Diverse biological activities stemming from the hydrazide core structure.

Quantitative Data on Hydrazide Derivatives

The potency of hydrazide derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The IC₅₀ value represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%.[23][24] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Target/Organism | Activity | IC₅₀ / MIC (µg/mL) | Reference |

| Antimicrobial | ||||

| Quinoline Hydrazide-Hydrazone | S. aureus DNA Gyrase | Antibacterial | IC₅₀: 19.32 (µM) | [16] |

| Lactic Acid Hydrazide-Hydrazone | S. aureus, E. coli | Antibacterial | MIC: 64-128 | [16] |

| Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria | Antibacterial | MIC: 1.95-7.81 | [16] |

| Nicotinic Acid Hydrazide-Hydrazone | P. aeruginosa | Antibacterial | MIC: 0.19-0.22 | [3] |

| Cholic Acid Hydrazide-Hydrazone | E. coli | Antibacterial | MIC: 3.91-7.81 | [3] |

| Antitubercular | ||||

| Various Hydrazones | M. tuberculosis | Antitubercular | MIC: 1.56 | [7] |

| Anticancer | ||||

| Pyridoxal Isonicotinoyl Hydrazone Analog | HCT 116 cells | Antiproliferative | IC₅₀: 0.29 (µM) | [19] |

| Pyridoxal Isonicotinoyl Hydrazone Analog | HCT 116 cells | Antiproliferative | IC₅₀: 3.1 (µM) | [19] |

Conclusion and Future Outlook

Hydrazide-containing compounds have proven to be a remarkably fruitful area of research in drug discovery, yielding essential medicines for a variety of diseases. Their synthetic accessibility, coupled with their diverse biological activities, ensures their continued relevance. Future research will likely focus on the development of novel hydrazide derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hydrazide-hydrazones as ligands for metal-based drugs and their application in targeted drug delivery systems also represent exciting avenues for future investigation. As our understanding of the complex biological roles of these compounds deepens, the hydrazide scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. tpcj.org [tpcj.org]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]

- 5. Iproniazid - Wikipedia [en.wikipedia.org]

- 6. hygeiajournal.com [hygeiajournal.com]

- 7. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Isoniazid - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 24. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Heptanohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of heptanohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted Spectral Data

The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These values are based on typical ranges for similar aliphatic hydrazides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (H-7) | 0.8 - 0.9 | Triplet | 3H |

| (CH₂)₄ (H-3 to H-6) | 1.2 - 1.6 | Multiplet | 8H |

| α-CH₂ (H-2) | 2.0 - 2.2 | Triplet | 2H |

| NH | 4.0 - 4.5 | Broad Singlet | 1H |

| NH₂ | 7.5 - 8.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (C-7) | ~14 |

| CH₂ (C-6) | ~22 |

| CH₂ (C-5) | ~25 |

| CH₂ (C-4) | ~29 |

| CH₂ (C-3) | ~31 |

| α-CH₂ (C-2) | ~34 |

| C=O | ~175 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tube (5 mm)

-

Pasteur pipette and glass wool

-

Vial

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent residual peaks can often be used for calibration)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

If using an internal standard, add a small drop of TMS to the NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR:

-

Acquire a single-pulse spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Identify the chemical shifts and multiplicities of all signals.

-

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of this compound and its fragments, confirming its molecular weight and aiding in structural elucidation through fragmentation analysis.

Expected Spectral Data

Electron Ionization (EI) is a common technique for small molecules. The expected data is presented below.

Table 3: Expected m/z Peaks and Fragments for this compound in EI-MS

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 115 | [M - NHNH₂]⁺ |

| 100 | [M - C₃H₈]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is for the analysis of this compound using a standard EI-MS system, often coupled with Gas Chromatography (GC-MS).

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Vial

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

For GC-MS:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample before they enter the mass spectrometer.

-

A typical temperature program for the GC oven would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

-

For Direct Infusion:

-

Introduce the sample directly into the ion source via a heated probe or by infusion.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Scan Range: m/z 40 - 400

-

Source Temperature: 200-250°C

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with a library of known spectra for confirmation, if available.

-

Mass Spectrometry Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Expected Spectral Data

The following table lists the characteristic IR absorption bands for this compound.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3300 - 3400 | Medium, often two bands |

| N-H Stretch (secondary amide) | 3150 - 3300 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-H Bend (aliphatic) | 1375 - 1470 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples directly.

Materials:

-

This compound (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Setup and Background Collection:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a spatula.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with reference spectra of hydrazides.

-

-

Cleaning:

-

Release the pressure and remove the sample from the ATR crystal.

-

Clean the crystal thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

-

FTIR Experimental Workflow

Application Notes and Protocols: Heptanohydrazide as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanohydrazide is a short-chain alkyl hydrazide that serves as a valuable, yet simple, heterobifunctional linker in bioconjugation. Its utility lies in the selective reactivity of the hydrazide moiety (-CONHNH₂) with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This chemistry is particularly effective for site-specific conjugation to biomolecules, as aldehyde or ketone groups can be introduced into proteins, glycoproteins, and polysaccharides through controlled oxidation or enzymatic modification. These application notes provide an overview of the use of this compound as a linker and detailed protocols for common bioconjugation applications.

The primary advantages of using a simple alkyl hydrazide linker like this compound include its small size, which minimizes steric hindrance, and the pH-sensitive nature of the resulting hydrazone bond. This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under mildly acidic conditions (pH 5-6).[1] This characteristic is particularly advantageous in drug delivery systems designed to release a payload within the acidic environments of endosomes or lysosomes.

Core Chemistry: Hydrazone Bond Formation

The fundamental reaction involves the nucleophilic attack of the hydrazide nitrogen on an electrophilic carbonyl carbon, followed by dehydration to form the hydrazone linkage. This reaction is typically carried out in an aqueous buffer, and the rate of formation can be influenced by pH and the presence of catalysts such as aniline.[1][2][3]

Data Presentation: Stability of Hydrazone Linkages

The stability of the hydrazone bond is a critical parameter in the design of bioconjugates. The following table summarizes representative data on the hydrolytic stability of hydrazone bonds formed from aliphatic aldehydes and acyl hydrazides at physiological and acidic pH. While this data is for a polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugate, it provides a reasonable estimate for the behavior of a simple alkyl hydrazide linker like this compound.

| Conjugate Type | Linker Type | pH | Half-life (t½) |

| Aliphatic Aldehyde-Acyl Hydrazide | Hydrazone | 7.4 | ~20 - 150 minutes |

| Aliphatic Aldehyde-Acyl Hydrazide | Hydrazone | 5.5 | < 2 minutes |

Data adapted from studies on PEG-PE conjugates. The exact half-life can vary depending on the specific molecular context and the length of the acyl hydrazide chain.[4]

Further studies on bis-aliphatic hydrazone hydrogels have shown that the rate of bond formation is fastest at physiological pH, while the rate of hydrolysis increases significantly in more acidic conditions.[5]

Mandatory Visualizations

Caption: Workflow for site-specific antibody labeling using this compound.

Caption: Workflow for protein immobilization on a surface using this compound.

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Antibody with this compound

This protocol describes the generation of aldehyde groups on the glycan portion of an antibody, followed by conjugation with this compound. This creates a functionalized antibody with a terminal hydrazide group, ready for further modification.

Materials:

-

Antibody (e.g., human IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Aniline (optional, as a catalyst)[2]

-

Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

-

Quenching Solution: 1 M Glycerol

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Oxidation: a. Prepare a 10 mM solution of NaIO₄ in water. Protect from light. b. Dilute the antibody to a concentration of 1-10 mg/mL in PBS. c. Add the NaIO₄ solution to the antibody solution to a final concentration of 1 mM. d. Incubate the reaction for 30 minutes at room temperature in the dark. e. Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes. f. Remove excess periodate and glycerol by passing the oxidized antibody through a desalting column equilibrated with Coupling Buffer.

-

This compound Conjugation: a. Prepare a 100 mM stock solution of this compound in DMSO or water. b. Add a 50- to 100-fold molar excess of the this compound stock solution to the purified, oxidized antibody. c. If using a catalyst, add aniline to a final concentration of 10-100 mM.[3] d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. e. Remove excess this compound and aniline by passing the conjugate through a desalting column equilibrated with a desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: a. Confirm conjugation using SDS-PAGE (a slight increase in molecular weight may be observed) and MALDI-TOF mass spectrometry. b. The resulting hydrazide-functionalized antibody can be used for subsequent conjugation reactions, for example, with a payload carrying an NHS-ester reactive group.

Protocol 2: Immobilization of a Protein onto a Surface using a this compound Linker

This protocol details a two-step process for covalently attaching a protein to a surface. First, the surface is functionalized with aldehyde groups, then reacted with a dihydrazide (in this case, adipic dihydrazide is used as a well-documented example, but this compound can be used to create a non-crosslinking spacer), and finally, the protein of interest is coupled to the free hydrazide group.

Materials:

-

Aldehyde-activated surface (e.g., aldehyde-functionalized glass slide or agarose beads)

-

Adipic dihydrazide (ADH) (as a crosslinker) or this compound (as a spacer)

-

Protein to be immobilized

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Wash Buffer: PBS, pH 7.4 with 0.05% Tween-20

-

Storage Buffer: PBS, pH 7.4

Procedure:

-

Surface Functionalization with Hydrazide Groups: a. Prepare a 100 mM solution of Adipic Dihydrazide (ADH) in Activation Buffer. b. Immerse the aldehyde-activated surface in the ADH solution. c. Incubate for 2-6 hours at room temperature with gentle agitation. d. Wash the surface extensively with Wash Buffer to remove non-covalently bound ADH. The surface is now functionalized with hydrazide groups.

-

Protein Immobilization: a. Dissolve the protein to be immobilized in Activation Buffer at a concentration of 1-5 mg/mL. b. Prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer. c. Add EDC and NHS to the protein solution to a final concentration of 10 mM each to activate the carboxyl groups on the protein. Incubate for 15-30 minutes at room temperature. d. Immediately apply the activated protein solution to the hydrazide-functionalized surface. e. Incubate for 2-4 hours at room temperature or overnight at 4°C. f. Wash the surface thoroughly with Wash Buffer to remove unbound protein. g. Block any remaining reactive sites by incubating with a solution of 1 M ethanolamine, pH 8.0 for 1 hour. h. Wash again with Wash Buffer and store in Storage Buffer at 4°C.

Protocol 3: Formation of a Hydrogel with an Oxidized Polysaccharide and a Dihydrazide Crosslinker

This protocol describes the formation of an in-situ hydrogel using an oxidized polysaccharide and a dihydrazide crosslinker like adipic dihydrazide (ADH).[6][7] this compound, being a mono-hydrazide, would not form a cross-linked gel but could be used to modify the polysaccharide with pendant hydrazide groups.

Materials:

-

Polysaccharide (e.g., Hyaluronic Acid, Alginate)

-

Sodium meta-periodate (NaIO₄)

-

Adipic dihydrazide (ADH)

-

Ethylene glycol

-

Dialysis tubing (MWCO 3.5 kDa)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Polysaccharide Oxidation: a. Dissolve the polysaccharide in deionized water to a concentration of 1% (w/v). b. Add NaIO₄ in a molar ratio appropriate to achieve the desired degree of oxidation (e.g., 0.5 moles of NaIO₄ per mole of polysaccharide repeating unit). c. Stir the reaction in the dark at room temperature for 24 hours. d. Stop the reaction by adding an equimolar amount of ethylene glycol (relative to the initial NaIO₄) and stir for another hour. e. Purify the oxidized polysaccharide by dialysis against deionized water for 3-5 days, changing the water frequently. f. Lyophilize the purified oxidized polysaccharide to obtain a white powder.

-

Hydrogel Formation: a. Prepare a solution of the lyophilized oxidized polysaccharide in PBS (e.g., 2% w/v). b. Prepare a solution of ADH in PBS (e.g., 1% w/v). c. To form the hydrogel, mix the two solutions at a desired ratio (e.g., 1:1 v/v) by gentle vortexing or pipetting. d. Gelation should occur within minutes at room temperature or 37°C.[7] The gelation time can be tuned by adjusting the degree of oxidation and the concentration of the components.

Conclusion

This compound and other simple hydrazide linkers offer a straightforward and effective method for bioconjugation through the formation of hydrazone bonds with carbonyl-containing molecules. The pH-lability of this linkage provides a useful mechanism for controlled release in acidic environments, making it a relevant tool in the development of targeted therapeutics and smart biomaterials. The protocols provided herein, based on well-established hydrazide chemistry, can be adapted for a wide range of applications in research and drug development.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ddmckinnon.com [ddmckinnon.com]

- 6. mdpi.com [mdpi.com]

- 7. Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heptanohydrazide for Surface Modification of Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the surface modification of polymers using heptanohydrazide. This technique is particularly relevant for applications in drug delivery, biomaterial engineering, and diagnostics, where the covalent attachment of biomolecules or drugs to a polymer surface is desired.

Introduction

Surface modification of polymers is a critical step in the development of advanced biomaterials and drug delivery systems. The introduction of specific functional groups onto a polymer surface can dramatically alter its properties, enabling the attachment of targeting ligands, therapeutic agents, or imaging probes. This compound, a derivative of heptanoic acid, offers a versatile handle for such modifications. Its hydrazide group can react with aldehyde or ketone moieties on biomolecules or drugs to form stable hydrazone linkages. Furthermore, the seven-carbon alkyl chain of this compound can modulate the hydrophobicity of the polymer surface.

This document outlines the chemical strategies, experimental protocols, and characterization methods for the surface functionalization of polymers with this compound. While specific experimental data for this compound in this context is limited in publicly available literature, the provided protocols are based on well-established hydrazide bioconjugation chemistries.

Principle of this compound-Mediated Surface Modification